molecular formula C5H4Br2N2O2 B2359200 methyl 4,5-dibromo-1H-pyrazole-3-carboxylate CAS No. 1092791-47-3

methyl 4,5-dibromo-1H-pyrazole-3-carboxylate

Cat. No.: B2359200
CAS No.: 1092791-47-3
M. Wt: 283.907
InChI Key: NUJPLZBLMLUFFT-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H4Br2N2O2 and a molecular weight of 283.91 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dibromo-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor. One common method includes the reaction of pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The resulting dibromo derivative is then esterified using methanol and a catalytic amount of acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

methyl 4,5-dibromo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJPLZBLMLUFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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